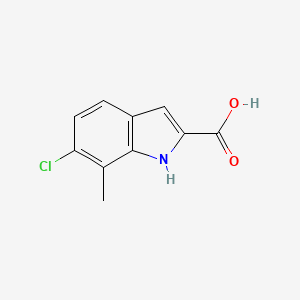

6-chloro-7-methyl-1H-indole-2-carboxylic Acid

描述

Systematic Nomenclature and Molecular Formula

This compound follows International Union of Pure and Applied Chemistry systematic nomenclature conventions, with the complete chemical name reflecting the specific positions of substituents on the indole ring system. The compound possesses the molecular formula C₁₀H₈ClNO₂, which corresponds to a molecular weight of 209.629 daltons according to ChemSpider database records. The Chemical Abstracts Service registry number for this compound is 383132-29-4, providing a unique identifier for chemical database searches and regulatory purposes.

The systematic name indicates the presence of a chlorine atom at position 6 and a methyl group at position 7 of the indole ring system, with a carboxylic acid functional group attached at position 2. Alternative nomenclature systems have designated this compound with various synonyms, including the German designation "6-Chlor-7-methyl-1H-indol-2-carbonsäure" and the French equivalent "Acide 6-chloro-7-méthyl-1H-indole-2-carboxylique". The InChI (International Chemical Identifier) string for this compound is InChI=1S/C10H8ClNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14), which provides a standardized representation of the molecular connectivity.

The monoisotopic mass has been determined to be 209.024356 daltons, reflecting the exact mass calculation based on the most abundant isotopes of each constituent element. This precise mass value proves particularly valuable for mass spectrometric identification and analysis protocols. The compound exhibits a canonical SMILES (Simplified Molecular Input Line Entry System) notation of CC1=C(C=CC2=C1NC(=C2)C(=O)O)Cl, which provides a linear representation of the molecular structure suitable for computational chemistry applications.

Crystallographic Data and Stereochemical Features

The structural architecture of this compound is fundamentally based on the indole heterocyclic system, which consists of a benzene ring fused to a pyrrole ring in a planar configuration. The compound maintains the characteristic planarity of indole derivatives, with the carboxylic acid group at position 2 extending slightly out of the plane due to the sp² hybridization of the carbon atom bearing the carboxyl functionality. The chlorine substituent at position 6 introduces significant steric and electronic perturbations to the aromatic system, while the methyl group at position 7 provides additional steric bulk and electron-donating character.

The presence of the chlorine atom at position 6 creates an electron-withdrawing effect through both inductive and resonance mechanisms, which influences the overall electron density distribution within the aromatic system. This halogen substitution pattern affects the acidity of the carboxylic acid group and modifies the nucleophilic character of the indole nitrogen atom. The methyl group at position 7 contributes electron density to the aromatic system through hyperconjugation and inductive effects, creating a push-pull electronic environment that influences the compound's chemical reactivity.

Crystallographic analysis of related indole-2-carboxylic acid derivatives has revealed characteristic hydrogen bonding patterns involving the carboxylic acid functionality and the indole nitrogen-hydrogen group. These intermolecular interactions typically result in dimeric or chain-like arrangements in the solid state, with carboxylic acid groups forming hydrogen-bonded pairs and indole nitrogen-hydrogen groups participating in additional hydrogen bonding networks. The specific substitution pattern in this compound likely influences these packing arrangements through steric effects and modified hydrogen bonding capabilities.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that correspond to the major functional groups present in the molecule. The carboxylic acid functionality exhibits a broad O-H stretching vibration in the region of 2500-3100 wavenumbers, which overlaps with the indole N-H stretching absorption. The carbonyl (C=O) stretch of the carboxylic acid group appears as a strong absorption band around 1710 wavenumbers, consistent with typical carboxylic acid infrared signatures.

The aromatic C-H stretching vibrations manifest in the region around 3030 wavenumbers, while the aromatic ring vibrations produce characteristic peaks in the 1450-1600 wavenumber range. The presence of the chlorine substituent influences the aromatic stretching patterns and introduces additional complexity to the fingerprint region below 1500 wavenumbers. The methyl group contributes C-H stretching vibrations in the 2850-2960 wavenumber region, providing additional structural confirmation.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 209, corresponding to the intact molecular structure. Common fragmentation pathways for indole-2-carboxylic acid derivatives include loss of the carboxyl group (loss of 45 mass units corresponding to COOH) and subsequent aromatic ring fragmentations. The presence of the chlorine substituent creates characteristic isotope patterns due to the natural abundance of chlorine-35 and chlorine-37 isotopes, resulting in molecular ion peaks separated by 2 mass units with an intensity ratio of approximately 3:1.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance spectra typically reveal distinct resonances for the aromatic protons, the carboxylic acid proton, the indole nitrogen-hydrogen proton, and the methyl group protons. The aromatic proton chemical shifts are influenced by the electron-withdrawing chlorine substituent and the electron-donating methyl group, creating a complex coupling pattern that reflects the substitution pattern on the indole ring system.

Computational Chemistry Predictions (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determine the compound's electronic excitation properties and chemical reactivity patterns. The presence of the electron-withdrawing chlorine substituent typically lowers both HOMO and LUMO energies, while the electron-donating methyl group provides a counterbalancing effect that modulates the overall electronic characteristics.

Molecular orbital analysis reveals the distribution of electron density throughout the aromatic system and identifies the most reactive sites for electrophilic and nucleophilic attack. The indole ring system maintains its characteristic π-electron delocalization, with the chlorine and methyl substituents creating localized perturbations in the electron density distribution. The carboxylic acid group extends the conjugated system and provides additional sites for intermolecular interactions through hydrogen bonding and electrostatic interactions.

Computational prediction of infrared vibrational frequencies using density functional theory methods typically shows excellent agreement with experimental spectroscopic data when appropriate scaling factors are applied. These calculations provide assignments for complex overlapping bands and help distinguish between different vibrational modes in congested spectral regions. The chlorine substituent introduces heavy atom effects that influence the vibrational characteristics and create additional coupling between different normal modes.

Geometric optimization calculations reveal the preferred molecular conformation and identify potential energy barriers for rotation around single bonds. The planar indole ring system restricts conformational flexibility, but the carboxylic acid group can adopt different orientations relative to the aromatic plane. The methyl group at position 7 exhibits relatively free rotation, while steric interactions with the adjacent chlorine substituent may create slight preferences for specific conformational arrangements.

属性

IUPAC Name |

6-chloro-7-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHFWFJPRJVRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301253453 | |

| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-29-4 | |

| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383132-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-7-methyl-1H-indole-2-carboxylic acid typically involves the reaction of 6-chloroindole with methyl iodide in the presence of a base such as potassium carbonate. The resulting methylated indole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

化学反应分析

Types of Reactions: 6-Chloro-7-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under acidic or basic conditions

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced indole derivatives.

Substitution: Various substituted indole compounds

科学研究应用

Chemistry

6-Chloro-7-methyl-1H-indole-2-carboxylic acid serves as a building block for synthesizing complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Biology

This compound has been extensively studied for its biological activities:

- Antiviral Activity: It has shown potential in inhibiting viral replication by targeting specific viral proteins or enzymes.

- Anticancer Properties: Research indicates that it can inhibit cancer cell proliferation by modulating pathways associated with cell growth and apoptosis, particularly in breast cancer (MCF-7) cells.

Medicine

The therapeutic potential of this compound is being investigated for:

- Cancer Treatment: It may be effective against various cancers due to its ability to induce apoptosis in cancer cells.

- Infectious Diseases: Its antiviral properties suggest potential applications in treating viral infections.

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of this compound:

Study on Antiproliferative Effects

A recent investigation assessed the effects of various indole derivatives on MCF-7 cells, revealing that compounds with similar structural features exhibited varying degrees of cytotoxicity and apoptosis induction. Notably, certain derivatives demonstrated greater potency than established chemotherapeutics like doxorubicin, with GI50 values ranging from 0.95 µM to 1.50 µM .

Antiviral Mechanism Exploration

Another study explored the binding interactions between indole derivatives and HIV integrase, providing insights into their mechanism as potential antiviral agents. This research highlights the importance of structural modifications in enhancing biological activity against viral targets .

作用机制

The mechanism of action of 6-chloro-7-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

相似化合物的比较

Substituent Position and Functional Group Analysis

The table below highlights key structural differences between the target compound and its analogues:

*Calculated based on molecular formula.

Physicochemical and Functional Differences

- Acidity : The carboxylic acid’s acidity is influenced by adjacent substituents. For example, 6-chloro-7-fluoro-1H-indole-2-carboxylic acid (Cl and F at positions 6 and 7) likely has higher acidity than the target compound due to fluorine’s strong electron-withdrawing effect .

- Lipophilicity : Methyl groups (e.g., in the target compound) increase lipophilicity compared to polar substituents like methoxy or carboxylic acid groups at other positions .

- Melting Points : 7-Methoxy-1H-indole-3-carboxylic acid has a melting point of 199–201°C , suggesting that substituent position (COOH at 3 vs. 2) and methoxy groups influence crystallinity.

Key Research Findings

- Fluorine Substitution : The addition of fluorine at position 7 (6-chloro-7-fluoro analogue) significantly increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration .

- Crystallography : SHELX programs are widely used for structural refinement of such compounds, highlighting the importance of crystallographic data in understanding stability and intermolecular interactions.

生物活性

6-Chloro-7-methyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula: C10H8ClNO2

- Molecular Weight: 209.63 g/mol

- CAS Number: 383132-29-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound has been shown to:

- Inhibit Cancer Cell Proliferation: It modulates pathways associated with cell growth and apoptosis, particularly in cancer cells.

- Antiviral Activity: It may inhibit viral replication by targeting specific viral proteins or enzymes.

Studies indicate that the compound can bind to enzymes involved in cancer cell proliferation, leading to decreased cell viability and increased apoptosis through the activation of caspases and modulation of apoptotic proteins such as Bax and Bcl-2 .

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A comparative study using the MTT assay revealed the following IC50 values against different cancer types:

| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 1.35 | 1.10 |

| HT-29 (Colon) | 2.5 | 1.20 |

| Panc-1 (Pancreas) | 3.0 | 0.95 |

| A549 (Lung) | 2.8 | 1.15 |

The compound demonstrated superior potency compared to several other derivatives, indicating its potential as a therapeutic agent in oncology .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly as an inhibitor of HIV integrase, which is crucial for viral replication. In vitro studies reported an IC50 value of approximately 3.11 µM for the inhibition of integrase activity, suggesting that it may serve as a lead compound for developing new antiviral therapies .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound differentiates it from other indole derivatives, influencing both its chemical reactivity and biological activity. A comparison with structurally similar compounds is summarized below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Chloro-1-methyl-1H-indole-2-carboxylic acid | Chlorine at position 6 | Different reactivity profile |

| 6-Chloro-3-methyl-1H-indole-2-carboxylic acid | Chlorine at position 6 | Varying biological activity due to substitution |

| Indole-2-carboxamide derivatives | Indole core with carboxamide group | Enhanced antiproliferative effects against cancer cells |

These comparisons highlight the importance of specific substitutions in determining the biological efficacy of indole derivatives .

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on Antiproliferative Effects : A recent investigation focused on the effects of various indole derivatives on MCF-7 cells, revealing that compounds with similar structural features exhibited varying degrees of cytotoxicity and apoptosis induction.

- Antiviral Mechanism Exploration : Another study explored the binding interactions between indole derivatives and HIV integrase, providing insights into their mechanism as potential antiviral agents.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-7-methyl-1H-indole-2-carboxylic acid, and how can regioselectivity challenges be addressed?

- Methodological Answer : Begin with indole-2-carboxylic acid derivatives and employ Friedel-Crafts alkylation or palladium-catalyzed cross-coupling for introducing methyl and chloro groups. Use protecting groups (e.g., tert-butoxycarbonyl) to direct substitution to the 6- and 7-positions. Monitor reaction progress via TLC and optimize yields (60–85%) by adjusting catalysts (e.g., FeCl₃ for alkylation) and solvents (DCM or DMF). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

- Key Data : Typical yields for analogous indole derivatives range from 50% to 90%, depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting and carbonyl resonance at ~165 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: 224.03). FT-IR identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹). For purity, employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) with retention time comparison to standards .

Q. How can recrystallization and chromatography be optimized for purifying this compound?

- Methodological Answer : Recrystallize from ethanol/water (7:3 v/v) at 4°C to isolate needle-like crystals. For chromatography, use silica gel with a hexane:ethyl acetate (4:1 to 1:1) gradient. Monitor fractions via UV (λ = 254 nm) and combine pure fractions. Dry under vacuum (40°C, 12 h) to yield >95% purity .

Advanced Research Questions

Q. How can crystallographic ambiguities in this compound be resolved using SHELX programs?

- Methodological Answer : Perform single-crystal X-ray diffraction and refine data with SHELXL. For disordered structures, apply PART and ISOR commands to model thermal motion. Use SHELXD for phase determination in cases of twinning. Validate hydrogen bonding (e.g., carboxylic acid dimers) with PLATON software. Typical R-factors should be <0.05 for high-resolution datasets .

- Example Data : Bond lengths for analogous indoles: C-Cl = 1.73–1.75 Å, C=O = 1.21 Å .

Q. What strategies are effective for designing bioactivity assays targeting indole derivatives like this compound?

- Methodological Answer : Screen against enzymes (e.g., cyclooxygenase-2 or kinases) using fluorescence polarization or SPR for binding affinity. For cellular assays, use MTT viability tests on cancer cell lines (IC₅₀ determination). Employ molecular docking (AutoDock Vina) to predict interactions with active sites. Compare results to known indole-based inhibitors (e.g., indomethacin) .

- SAR Insight : Methyl groups enhance lipophilicity (logP ~2.1), while chloro substituents improve target selectivity .

Q. How can computational methods predict the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to model protonation states (carboxylic acid vs. carboxylate). Calculate pKa using COSMO-RS solvation models. Simulate degradation pathways (e.g., hydrolysis) via transition state analysis. Validate with HPLC-MS under accelerated stability conditions (40°C, 75% RH) .

- Predicted Data : Carboxylic acid pKa ≈ 4.2; degradation half-life >6 months at pH 7 .

Data Analysis & Documentation

Q. What statistical methods are appropriate for analyzing bioactivity data from indole derivatives?

- Methodological Answer : Use Student’s t-test for IC₅₀ comparisons (p <0.05) and ANOVA for dose-response curves. Apply Hill slope analysis for cooperative binding. Report uncertainties as ±SEM .

Q. How should synthetic procedures and spectral data be documented to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。